molecular formula C12H10O4 B1462866 1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one CAS No. 1353560-54-9

1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one

Cat. No. B1462866
CAS RN: 1353560-54-9
M. Wt: 218.2 g/mol
InChI Key: MVZRYONJHYTQGJ-UHFFFAOYSA-N
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Description

“1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one” is a chemical compound with the molecular formula C12H10O4 . It is also known by other names such as Diapotheone A . The molecular weight of this compound is 218.20 g/mol .


Molecular Structure Analysis

The compound has a complex structure with a cyclopentene ring fused with a chromen group . The InChI string for this compound is InChI=1S/C12H10O4/c13-6-2-1-3-8-10 (6)12 (15)11-7 (14)4-5-9 (11)16-8/h1-3,7,13-14H,4-5H2 . The Canonical SMILES for this compound is C1CC2=C (C1O)C (=O)C3=C (C=CC=C3O2)O .


Chemical Reactions Analysis

While specific chemical reactions involving “1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one” are not available, there are studies on the effect of similar compounds on the interaction of PP1:cdNIPP1 and their mutants .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 66.8 Ų . The compound has a Complexity of 360 .

Scientific Research Applications

Luminescence and Ionochromic Properties

Research on derivatives of the cyclopenta[b]chromen structure has shown multifunctional ionochromic compounds capable of forming colored complexes with metal cations as well as with fluoride, cyanide, and acetate anions. These compounds exhibit changes in absorption and fluorescence properties upon complexation, suggesting potential applications in sensing and molecular switches (Nikolaeva et al., 2020).

Synthesis and Chemical Reactivity

Another study demonstrated the synthesis of 8,9-dihydrobenzo-[f]cyclopenta[b]chromen-10(11H)-one derivatives through a one-pot condensation process. This indicates the versatility of cyclopenta[b]chromen structures in synthesizing complex molecules, potentially useful in the development of new materials and pharmaceuticals (Jianjun Li et al., 2008).

Structural Studies

Investigations into the structure of cyclopenta[b]chromen derivatives have provided insights into their stabilization mechanisms and crystal packing, which are essential for understanding their physical and chemical properties. Such knowledge is crucial for the design and synthesis of new compounds with desired characteristics (Fangjun Huo et al., 2005).

Catalyst and Green Chemistry Applications

Research has also explored the use of cyclopenta[b]chromen derivatives in catalysis and green chemistry. For instance, starch solution has been used as an efficient homogenous catalyst for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, demonstrating the potential of cyclopenta[b]chromen structures in environmentally friendly chemical processes (N. Hazeri et al., 2014).

properties

IUPAC Name

1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-6-2-1-3-8-10(6)12(15)11-7(14)4-5-9(11)16-8/h1-3,7,13-14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZRYONJHYTQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C(=O)C3=C(C=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one
Reactant of Route 2
1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one
Reactant of Route 3
1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one
Reactant of Route 4
1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one
Reactant of Route 5
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Reactant of Route 6
1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one

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